![molecular formula C21H18N2O5S B2768304 3,5-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921869-38-7](/img/structure/B2768304.png)
3,5-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the family of N-benzyl phenethylamines. It is a potent agonist of the 5-HT2A receptor and has been used in scientific research to study the mechanism of action and physiological effects of hallucinogens.
Scientific Research Applications
- Inhibition : Compounds 10a–d and 13a–f exhibit high COX-2 selectivity (indices of 99–90) and significant analgesic (51–42% protection) and anti-inflammatory (68%–59%) activities .
- Reduced Mortality : It lowers mortality during transportation due to stress and minimizes the occurrence of PSE (pale, soft, exudative) meat during slaughter .
- Substituents : Substituents at the 4-position of benzofuran (especially halogens or hydroxyl groups) contribute to good antimicrobial activity .
Anti-Inflammatory and Analgesic Agents
Enhanced Stress Response in Livestock
Antimicrobial Potential
Selective Anticancer Activity
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Mode of Action
It’s worth noting that benzofuran derivatives have been associated with antimicrobial activity . The compound’s interaction with its targets could potentially lead to changes in cellular processes, disrupting the normal function of microbial cells.
Biochemical Pathways
The antimicrobial activity of benzofuran derivatives suggests that they may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death .
Result of Action
Given the antimicrobial activity associated with benzofuran derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.
properties
IUPAC Name |
3,5-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-25-14-7-13(8-15(10-14)26-2)20(24)23-21-22-16(11-29-21)18-9-12-5-4-6-17(27-3)19(12)28-18/h4-11H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQDHXBGFUNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide |
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